molecular formula C12H12N2OS2 B5704899 N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B5704899
M. Wt: 264.4 g/mol
InChI Key: SWXULQVATPAJON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a heterocyclic compound that features a thiazole ring fused with a benzothiophene moiety

Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the thiazole derivative and the biological target they interact with .

Cellular Effects

Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Thiazole derivatives have been studied for their threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Thiazole derivatives have been found to interact with various enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives have been found to interact with various transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

Thiazole derivatives may include targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the condensation of a thiazole derivative with a benzothiophene precursor. One common method involves the reaction of 2-aminothiazole with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid under acidic conditions to form the desired carboxamide .

Industrial Production Methods

Industrial production of this compound may utilize a similar synthetic route but on a larger scale, often employing continuous flow reactors to optimize yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to the combination of the thiazole and benzothiophene rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS2/c15-11(14-12-13-5-6-16-12)9-7-17-10-4-2-1-3-8(9)10/h5-7H,1-4H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXULQVATPAJON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.